3-Nitropropanol

Overview

Description

Synthesis Analysis

3-Nitropropanol is synthesized through different chemical processes. One such process involves the oxidation of this compound by equine alcohol dehydrogenase, resulting in intermediate products like 3-nitropropanal and 3-nitropropionic acid (Benn, McDiarmid, & Majak, 1989). Another method involves reacting 2-nitropropane-1,3-diol with acetyl nitrate to synthesize 2-Nitro-1,3-dinitrooxypropane (Breiner, Chavez, & Parrish, 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized using various spectroscopy methods. For instance, 3,3,3-Tribromo-1-nitropropene and related compounds have been studied using IR, UV, 1H, 13C, HMQC, and HMBC NMR spectroscopy (Anisimova et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing a range of properties. For example, it can be transformed by alcohol dehydrogenase or react with nucleophiles. This compound can also be part of complex reactions like cationic polymerization (Lagarde et al., 1993).

Physical Properties Analysis

The physical properties of this compound and related compounds can be elucidated through experimental studies like mass spectrometry and synchrotron vacuum ultraviolet photoionization (He et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as 3-nitrofurans, can be understood through studies on nitration, cyclization, and other reaction mechanisms. These studies provide insights into the stability and reactivity of these compounds (Wang et al., 2018).

Scientific Research Applications

Quantitative Determination in Plasma : NPOH can be quantitatively determined in bovine and ovine plasma using high-pressure liquid chromatography (HPLC), which is crucial for toxicological studies (Muir & Majak, 1984).

Toxicity and Metabolism in Livestock : NPOH is present in many forages and can be toxic to livestock. It is converted to nitropropionic acid by hepatic alcohol dehydrogenase in mammals. Understanding its metabolism and detoxification, particularly in the rumen of livestock, is important (Anderson et al., 2005).

Conversion to 3-Nitropropionic Acid in Cattle and Sheep : When administered intravenously, NPOH is rapidly metabolized to 3-nitropropionic acid (NPA) in cattle and sheep. This relationship between NPOH and NPA is crucial for understanding their toxicity (Muir et al., 1984).

In Vitro Biotransformation by Horse Liver Alcohol Dehydrogenase : The oxidation of NPOH by equine alcohol dehydrogenase has been examined, revealing insights into the metabolic pathways and potential toxic intermediates (Benn et al., 1989).

Metabolism in Bovine Rumen Fluid : Studies have shown the rate of disappearance for NPOH in bovine rumen fluid, highlighting its metabolic processing in ruminants and the factors influencing it (Majak & Clark, 1980).

Toxicity in Rats : NPOH and NPA have been shown to be equally toxic when injected into rats, with rapid metabolism of NPOH to NPA being a key factor (Pass et al., 1985).

Enhancement of Detoxification in Cattle : Dietary manipulations and supplements can enhance the in vitro degradation of NPOH in cattle, indicating potential strategies for reducing its toxicity (Majak, 1992).

Absorption from the Digestive System of Sheep : NPOH is rapidly absorbed and converted to NPA in sheep, with different regions of the alimentary tract contributing to its absorption (Pass et al., 1984).

Metabolic Effects in Cattle : Studies have investigated the metabolic effects of NPOH in cattle, including changes in heart and respiration rates and other symptoms of intoxication (Majak et al., 1981).

Mechanism of Action

Target of Action

3-Nitropropanol primarily targets the mitochondrial complex II (succinate dehydrogenase) and the enzyme methyl coenzyme M reductase (MCR) . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, while MCR catalyzes the final step in methanogenesis .

Mode of Action

This compound acts as a potent inhibitor of succinate dehydrogenase and MCR . It irreversibly inhibits mitochondrial complex II activity, interrupting oxidative phosphorylation and inhibiting ATP synthesis . This leads to a decrease in GABAergic neurotransmission in the striatum . In the case of MCR, this compound inhibits the enzyme, thereby reducing methane formation .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound disrupts the citric acid cycle and the electron transport chain, leading to a reduction in ATP synthesis . This results in an excessive production of free radicals, causing oxidative stress . Additionally, this compound may also disrupt the ionic influx and enhance spontaneous glutamate concentration in the striatum, causing excitotoxicity .

Pharmacokinetics

Its ability to inhibit mitochondrial complex ii and mcr suggests that it can penetrate cellular membranes and reach its targets effectively .

Result of Action

The inhibition of succinate dehydrogenase and MCR by this compound leads to a variety of cellular effects. It causes the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum, leading to motor impairments . It also alters several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of ruminants, the compound has been shown to reduce methane production, suggesting that its efficacy can be influenced by the diet and gut microbiome of the animals . .

Safety and Hazards

3-Nitropropanol is a poison by ingestion, intraperitoneal, and subcutaneous routes . When heated to decomposition it emits toxic vapors of NOx . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

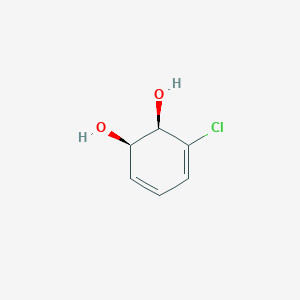

IUPAC Name |

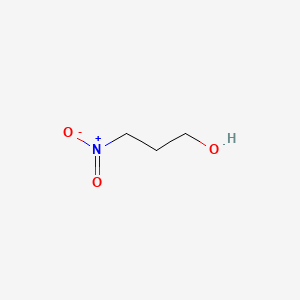

3-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPKQZWSIMXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

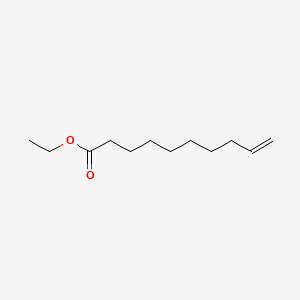

C(C[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179852 | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25182-84-7 | |

| Record name | 3-Nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9284XW200I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of toxicity for 3-Nitropropanol?

A1: While this compound itself is not acutely toxic, it is metabolized in mammals to 3-Nitropropionic acid. [, , ] 3-Nitropropionic acid is a potent and irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain responsible for energy (ATP) production. [, ] This inhibition disrupts cellular energy metabolism, leading to cell damage and potentially death. []

Q2: Can the ruminal degradation of this compound be enhanced?

A2: Yes, research has shown that dietary manipulations can enhance ruminal this compound degradation. [, ] For instance, supplementation with nitroethane, a less toxic analog, has been shown to increase the rate of this compound degradation by ruminal bacteria. [] This suggests the possibility of inducing or enriching specific ruminal bacteria, like Denitrobacterium detoxificans, that are highly effective in detoxifying these compounds. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol. []

Q4: What are the spectroscopic characteristics of this compound?

A4: While the provided research excerpts do not delve into detailed spectroscopic analysis, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information on the compound's structure and functional groups.

Q5: Are there alternative compounds with similar biological activity but lower toxicity?

A5: The research highlights nitroethane as a potential alternative to this compound. [, ] It exhibits a similar ability to enhance the degradation of this compound by ruminal microbes while being significantly less toxic to mammals. [, ] Further research is needed to explore other potential substitutes and their efficacy.

Q6: What analytical methods are commonly used to quantify this compound and 3-Nitropropionic acid?

A6: Several analytical methods are employed to measure these compounds, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), allows for the separation and quantification of 3-Nitropropionic acid and this compound in various matrices, such as plant material or plasma. [, ]

- Gas Chromatography (GC): GC methods, often coupled with electron capture detection (GC-ECD), have been used to determine this compound levels, especially in plant tissues. []

Q7: What are the implications of this compound's presence in forage crops for livestock?

A7: this compound, often found in plants as glycosides, poses a risk to livestock, particularly those without efficient ruminal detoxification mechanisms. [, , , ] Consumption of forages containing significant amounts of this compound can lead to poisoning, characterized by symptoms like decreased growth, neurological problems, and even death. [, ]

Q8: What research has been conducted on mitigating the negative impacts of this compound in livestock?

A8: Research efforts have focused on understanding and manipulating ruminal metabolism to enhance detoxification. [, , ] Strategies include dietary modifications, like supplementation with nitroethane or high-protein feeds, to promote the growth and activity of this compound-degrading bacteria in the rumen. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

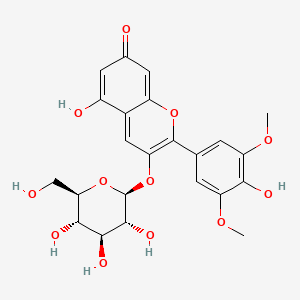

![Acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester](/img/structure/B1196355.png)

![1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B1196360.png)